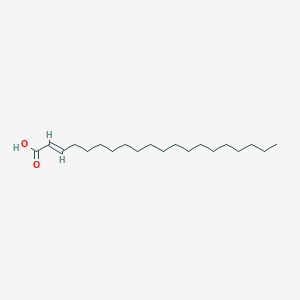
trans-2-Icosenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-反式二十碳烯酸是一种α,β-不饱和脂肪酸,具有20个碳链,双键位于甲基末端第二个位置。它是2-顺式二十碳烯酸合成的副产物。 该化合物因其多样的生物活性及潜在的研究应用而在科学研究中引起了广泛关注 .
准备方法
合成路线及反应条件: 2-反式二十碳烯酸通常在2-顺式二十碳烯酸生产过程中作为副产物合成。 合成涉及在特定反应条件下对2-顺式二十碳烯酸进行异构化 .
工业生产方法: DELTA的工业生产 合成通常涉及使用有机溶剂和催化剂以促进异构化过程 .
化学反应分析
反应类型: 2-反式二十碳烯酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 它可以被还原形成饱和脂肪酸。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和臭氧。
还原: 通常使用钯催化剂存在下的氢气进行还原。
取代: 卤素和其他亲电试剂可用于取代反应.
主要形成的产物:
氧化: 脂肪酸的各种氧化衍生物。
还原: 饱和脂肪酸。
取代: 卤代或其他取代的脂肪酸.
科学研究应用
2-反式二十碳烯酸在科学研究中具有多种应用,包括:
化学: 用作研究α,β-不饱和脂肪酸行为的模型化合物。
生物学: 研究其在脂质代谢和炎症调节中的作用。
医学: 在治疗糖尿病和改善脂质代谢方面具有潜在应用。
工业: 用于开发生物活性脂质分析和其他研究工具.
作用机制
2-反式二十碳烯酸通过几种机制发挥其作用:
脂质代谢: 它通过影响脂肪酸氧化、脂质合成和脂肪细胞分化来调节脂质稳态。
炎症调节: 它通过影响炎症介质的产生和参与免疫调节的信号通路的激活来调节炎症反应。
细胞信号传导: 它参与细胞信号传导过程,包括基因表达调控和细胞增殖.
类似化合物:
- 2-顺式二十碳烯酸
- 2-十八碳烯酸
比较: 2-反式二十碳烯酸因其特定的双键构型而独一无二,这影响了其生物活性及化学反应活性。与2-顺式二十碳烯酸相比,反式异构体对脂质代谢和炎症调节具有不同的影响。 2-十八碳烯酸是一种相关化合物,已被证明可以改善糖尿病大鼠的肝功能并降低血糖,突出了这些脂肪酸的多样生物活性 .
相似化合物的比较
- .DELTA.2-cis Eicosenoic Acid
- 2-Octadecenoic Acid
Comparison: .DELTA.2-trans Eicosenoic Acid is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to .DELTA.2-cis Eicosenoic Acid, the trans isomer has different effects on lipid metabolism and inflammation modulation. 2-Octadecenoic Acid, a related compound, has been shown to improve liver function and decrease blood sugar in diabetic rats, highlighting the diverse biological activities of these fatty acids .
生物活性
trans-2-Icosenoic acid, a monounsaturated fatty acid, has garnered attention for its potential biological activities, particularly in the context of infectious diseases and metabolic functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for therapeutic applications.
This compound (C20H38O2) is characterized by a double bond located at the second carbon from the carboxylic end of the fatty acid chain. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Inhibition of Mycobacterium tuberculosis
Recent studies have highlighted the inhibitory effects of this compound on protein tyrosine phosphatases (PTPs) associated with Mycobacterium tuberculosis (Mtb), specifically PtpA and PtpB. These enzymes play a significant role in the pathogen's virulence and ability to evade host immune responses.
Key Findings:
- Inhibition Potency : this compound demonstrated strong inhibitory activity against PtpB, with an IC50 value of approximately 16 µM, leading to a 74.67% inhibition of enzyme activity compared to controls .
- Molecular Docking Studies : Docking analyses revealed that this compound binds effectively to PtpB, with a binding energy of -61.60 kcal/mol, suggesting strong interactions that could be exploited for drug development .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases : By inhibiting PtpA and PtpB, this compound disrupts critical signaling pathways in Mtb, potentially enhancing the efficacy of existing tuberculosis treatments when used in combination .
- Impact on Lipid Metabolism : Fatty acids like this compound are known to influence lipid metabolism and cellular signaling pathways, which may have broader implications for metabolic diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, although further research is needed to establish its efficacy across different microbial species .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Implications for Drug Development
The findings regarding this compound's inhibition of Mtb PTPs suggest its potential as a lead compound in developing new therapeutics for latent tuberculosis infections. The ability to enhance the efficacy of existing treatments by targeting specific virulence factors presents an innovative approach in combating antibiotic-resistant strains.
属性
CAS 编号 |
26764-41-0 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
(E)-icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+ |
InChI 键 |
FIKTURVKRGQNQD-VHEBQXMUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
同义词 |
2E-eicosenoic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















